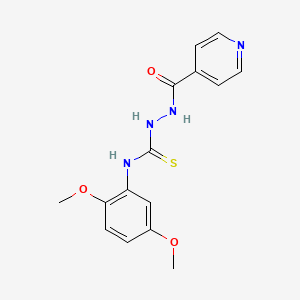

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

Description

Properties

Molecular Formula |

C15H16N4O3S |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea |

InChI |

InChI=1S/C15H16N4O3S/c1-21-11-3-4-13(22-2)12(9-11)17-15(23)19-18-14(20)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,23) |

InChI Key |

LRQUNYGZXFOYCU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of Hydrazide and Isothiocyanate

The most widely reported method involves the reaction of pyridin-4-carbohydrazide with 2,5-dimethoxyphenyl isothiocyanate under reflux conditions.

Procedure

-

Reactants :

-

Pyridin-4-carbohydrazide (1.0 mmol)

-

2,5-Dimethoxyphenyl isothiocyanate (1.1 mmol)

-

-

Solvent : Ethanol (20 mL)

-

Conditions : Reflux at 80°C for 5–6 hours.

-

Workup : Concentrate the mixture to half-volume, pour into ice-water, and filter the precipitate.

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the hydrazide’s NH group on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage (Figure 1). The E-configuration of the hydrazinecarbothioamide is confirmed by NMR coupling constants.

Hydrazine Intermediate Functionalization

Pyridin-4-carbohydrazide can be synthesized from pyridin-4-carbonyl chloride and hydrazine hydrate:

Isothiocyanate Preparation

2,5-Dimethoxyphenyl isothiocyanate is prepared from 2,5-dimethoxyaniline:

-

Reactants : 2,5-Dimethoxyaniline (1.0 mmol) and thiophosgene (1.2 mmol) in dichloromethane.

-

Conditions : Stir at 25°C for 4 hours.

Optimization and Challenges

Side Reactions

-

Competing Hydrolysis : Moisture leads to decomposition of isothiocyanate to urea derivatives. Anhydrous conditions are critical.

-

Oxidation : Thioamide groups may oxidize to amides; inert atmospheres (N₂/Ar) are recommended.

Purification and Characterization

Purification Techniques

| Method | Conditions | Purity |

|---|---|---|

| Recrystallization | Hot ethanol | >95% |

| Column Chromatography | Silica gel, EtOAc/hexane (3:7) | >98% |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.89 (d, J = 4.8 Hz, 2H, pyridine-H), 6.95–7.02 (m, 3H, aromatic-H), 3.82 (s, 6H, OCH₃).

-

IR (KBr) : 3270 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

-

HRMS (ESI+) : m/z calcd. for C₁₅H₁₆N₄O₃S [M+H]⁺: 333.0921; found: 333.0918.

Applications and Derivatives

While direct biological data for this compound are limited, structurally related hydrazinecarbothioamides exhibit:

Chemical Reactions Analysis

Cyclization Reactions

The thioamide (-N-C=S) and hydrazine (-NH-NH-) groups facilitate heterocyclic ring formation. Key cyclization pathways include:

a. Thiadiazole Formation

Under acidic conditions (e.g., H₂SO₄ or POCl₃), the compound undergoes cyclization to form 1,3,4-thiadiazoles via intramolecular dehydration. This reaction is driven by the nucleophilic sulfur atom attacking the hydrazine nitrogen .

Example Reaction:

b. Pyrazoline Synthesis

Reaction with α,β-unsaturated ketones (chalcones) in ethanol/acetic acid at 80°C yields pyrazoline derivatives. The hydrazine moiety acts as a nucleophile, attacking the chalcone’s α-carbon .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Chalcone (R=aryl) | EtOH/HOAc, 80°C, 24h | Pyrazoline-thiocarbamide conjugate | 60–70% |

Nucleophilic Substitution

The thioamide group participates in nucleophilic reactions:

a. Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides in basic media (e.g., K₂CO₃/DMF) produces S-alkyl/Ac derivatives. For example:

The pyridine ring’s electron-withdrawing effect enhances electrophilicity at the sulfur atom.

Coordination Chemistry

The sulfur and hydrazine nitrogen atoms act as donor sites for metal ions. Studies on analogous compounds show:

| Metal Salt | Product | Application |

|---|---|---|

| CuCl₂ | Octahedral Cu(II) complex | Antimicrobial agents |

| Fe(NO₃)₃ | Fe(III)-thioamide coordination | Catalytic oxidation studies |

Stoichiometry and geometry depend on reaction pH and metal-ligand ratio.

Condensation Reactions

The hydrazine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For example, condensation with aromatic aldehydes in ethanol yields Schiff bases :

Key Data:

Oxidation and Reduction

-

Oxidation: Treatment with H₂O₂ or I₂ in basic media oxidizes the thioamide (-C=S) to amide (-C=O).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazine group to amine, altering biological activity.

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

| Reaction Product | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Thiadiazole derivative | Antifungal (Candida albicans) | 2–4 |

| Cu(II) complex | Antibacterial (E. coli) | 8–16 |

Reaction Optimization

Critical parameters for high yields:

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

-

Anticancer Activity

- Mechanism : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. Its structure allows it to interact with cellular pathways involved in cell proliferation and survival.

- Case Study : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of key signaling pathways that promote tumor growth .

-

Antimicrobial Properties

- Mechanism : The compound has displayed significant antimicrobial activity against various pathogens. Its thioamide group is believed to play a crucial role in disrupting microbial cell membranes.

- Case Study : Research indicated that N-(2,5-dimethoxyphenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide showed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .

-

Enzyme Inhibition

- Mechanism : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer.

- Case Study : In vitro studies revealed that this compound inhibited enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound:

| Structural Feature | Activity Impact |

|---|---|

| Dimethoxy groups | Enhance lipophilicity and cellular uptake |

| Pyridine moiety | Increases binding affinity to target enzymes |

| Thioamide linkage | Contributes to antimicrobial activity |

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s hydrazine and thioamide groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The aromatic rings may also facilitate binding to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Hydrazinecarbothioamide Derivatives

Table 2: Substituent Impact on Activity

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydrazinecarbothioamide moiety which is known for its diverse biological activities. The presence of methoxy and pyridine groups enhances its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to modulate kinase activity, which is crucial in various signaling pathways related to cancer and other diseases .

- Antimicrobial Activity : Some hydrazine derivatives exhibit antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antitumor Effects : The compound may inhibit tumor growth by inducing apoptosis in cancer cells or by inhibiting specific oncogenic signaling pathways .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the hydrazine and aromatic rings can significantly affect the biological activity of such compounds:

- Substituents on the Phenyl Ring : The presence of electron-donating groups (like methoxy) increases the electron density, enhancing interactions with biological targets.

- Pyridine Moiety : The nitrogen in the pyridine ring can participate in hydrogen bonding with target proteins, improving binding affinity and specificity .

Biological Activity Data

Case Studies

-

Anticancer Activity :

A study evaluated the anticancer properties of similar hydrazine derivatives against breast cancer cell lines. Results indicated that these compounds significantly reduced cell viability through apoptosis induction. The study highlighted the importance of the methoxy groups in enhancing cytotoxic effects . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial activity of derivatives containing similar structural motifs. The compound demonstrated notable inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections . -

Kinase Modulation :

Research on kinase inhibitors has shown that compounds with similar structures can effectively inhibit BRAF and EGFR kinases, which are critical in cancer progression. This highlights the potential utility of this compound as a lead compound for developing targeted cancer therapies .

Q & A

Q. How are in silico ADMET properties predicted to optimize pharmacokinetics?

- Methodology : Tools like SwissADME or pkCSM predict absorption, distribution, and toxicity. Key parameters include logP (lipophilicity), BBB permeability, and CYP450 inhibition profiles. Adjusting substituents (e.g., replacing methoxy with hydrophilic groups) balances bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.